

Application Notes: Topical Brepocitinib P-Tosylate in Minipig Models

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Compound of Interest

Compound Name: *Brepocitinib P-Tosylate*

Cat. No.: *B15612361*

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Introduction

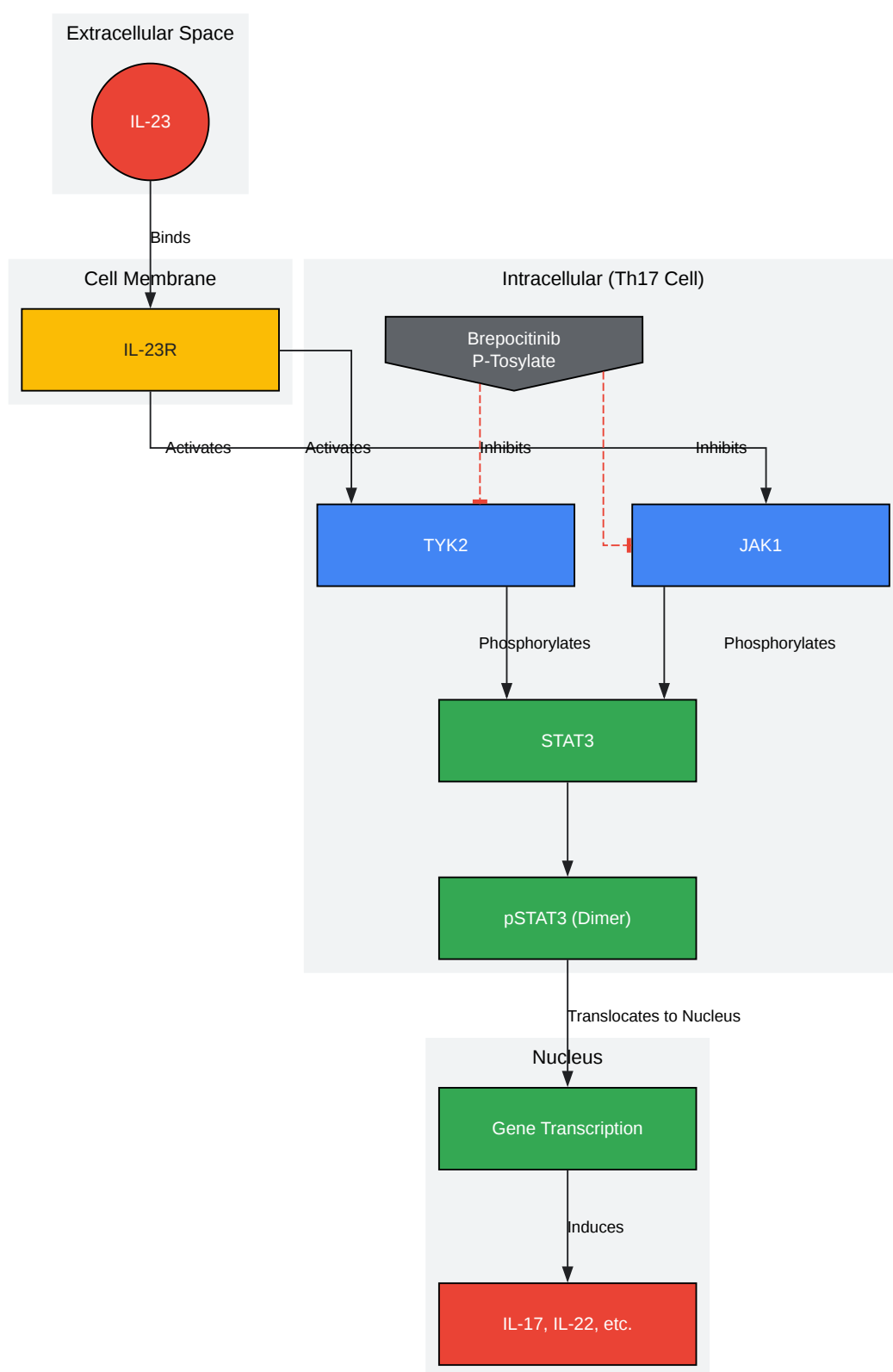
Brepocitinib, also known as PF-06700841, is a potent small molecule inhibitor that selectively targets Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for numerous pro-inflammatory cytokines implicated in autoimmune and inflammatory diseases.[1] Specifically, TYK2 and JAK1 mediate the downstream effects of key cytokines in psoriasis pathogenesis, such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons.[1][3] By inhibiting these kinases, Brepocitinib effectively disrupts the inflammatory cascade that drives diseases like psoriasis.[4]

The development of a topical formulation of Brepocitinib is being explored for mild-to-moderate inflammatory skin conditions.[5][6] Topical delivery aims to maximize drug concentration at the site of inflammation in the skin while minimizing systemic exposure and potential side effects.[7] The minipig is the preferred non-rodent species for preclinical dermal safety and pharmacokinetic studies due to the profound morphological and physiological similarities between its skin and human skin.[8][9][10] This model is well-accepted by regulatory agencies for evaluating dermal absorption, local tolerance, and systemic toxicity of topically applied drugs.[9][11]

These notes provide an overview and representative protocols for the evaluation of a topical **Brepocitinib P-Tosylate** formulation in a Göttingen minipig model.

Mechanism of Action in Psoriasis

Psoriasis is largely driven by the IL-23/Th17 axis.[12][13] Dendritic cells release IL-23, which binds to its receptor on T-helper 17 (Th17) cells. This receptor engagement activates the intracellular kinases TYK2 and JAK2, which in turn phosphorylate and activate STAT3 (Signal Transducer and Activator of Transcription 3).[12][14] Activated STAT3 translocates to the nucleus, promoting the transcription of genes for pro-inflammatory cytokines like IL-17 and IL-22.[3] Brepocitinib, by inhibiting TYK2 and JAK1, blocks this signaling cascade, reducing the production of these pathogenic cytokines and ameliorating the inflammatory response in the skin.[3][4]

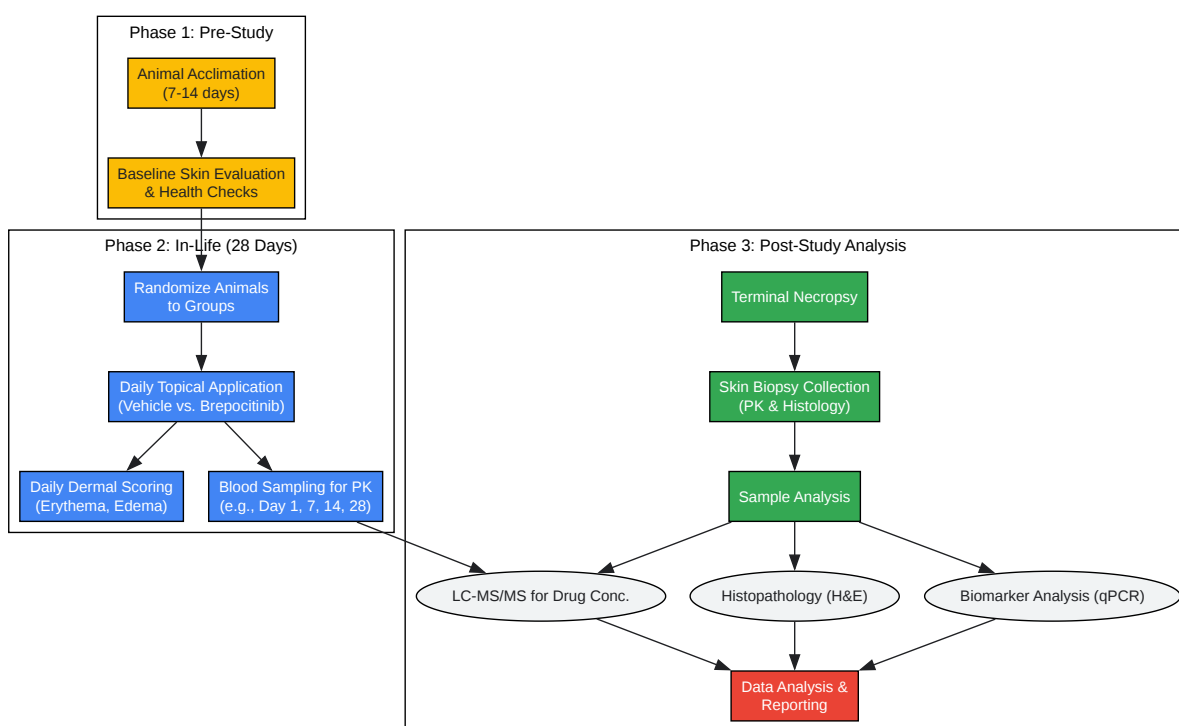


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Caption: Brepocitinib inhibits the IL-23 signaling pathway.

Experimental Protocols

The following protocols represent a standard workflow for evaluating a novel topical formulation in a minipig model.



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Caption: Experimental workflow for a 28-day topical minipig study.

Protocol 1: Dermal Tolerance and Pharmacokinetics Study

- Objective: To assess the local tolerance and determine the dermal/systemic pharmacokinetic profile of topically applied **Brepocitinib P-Tosylate** cream after repeated daily application for 28 days.
- Animal Model: Young adult (4-6 months old) male Göttingen minipigs.
- Groups (n=4/group):
 - Untreated Control
 - Vehicle Control (Cream base without API)
 - Low Dose **Brepocitinib P-Tosylate** Cream (e.g., 0.5%)
 - High Dose **Brepocitinib P-Tosylate** Cream (e.g., 2.0%)
- Procedure:
 - Acclimation: Acclimate animals for at least 7 days prior to the study initiation.
 - Site Preparation: On Day -1, clip the hair from the dorsal trunk region (approx. 10% of the total body surface area).
 - Dosing: Apply the assigned test article (e.g., 2 g/animal) uniformly to the clipped skin area once daily for 28 consecutive days. The application site should be covered with a semi-occlusive dressing to prevent removal of the test article.[\[15\]](#)
 - Dermal Observations: Score the application sites for erythema and edema daily, prior to dosing, using a modified Draize scoring system (see Table 1).
 - Blood Collection: Collect whole blood samples (approx. 2 mL) from the jugular vein at pre-dose and at 2, 8, and 24 hours post-dose on Days 1 and 28.

- Terminal Procedures: On Day 29, euthanize animals. Collect the entire treated skin area. Take multiple 6-mm full-thickness punch biopsies for drug concentration analysis and larger sections for histopathology.
- Sample Analysis:
 - Plasma and skin homogenate samples will be analyzed for Brepocitinib concentration using a validated LC-MS/MS method.
 - Skin samples for histology will be fixed in 10% neutral buffered formalin, processed, and stained with Hematoxylin and Eosin (H&E).

Data Presentation (Illustrative Data)

The following tables contain hypothetical data to illustrate expected outcomes from the described protocols.

Table 1: Mean Dermal Irritation Scores (Modified Draize Scale) Scoring: 0=None, 1=Slight, 2=Well-defined, 3=Moderate, 4=Severe

Group	Erythema Score (Day 14)	Erythema Score (Day 28)	Edema Score (Day 14)	Edema Score (Day 28)
Untreated Control	0.0 ± 0.0	0.0 ± 0.0	0.0 ± 0.0	0.0 ± 0.0
Vehicle Control	0.3 ± 0.2	0.1 ± 0.1	0.1 ± 0.1	0.0 ± 0.0
0.5% Brepocitinib	0.4 ± 0.3	0.2 ± 0.2	0.2 ± 0.1	0.1 ± 0.1
2.0% Brepocitinib	0.5 ± 0.2	0.3 ± 0.2	0.3 ± 0.2	0.2 ± 0.1

Table 2: Brepocitinib Concentration in Skin and Plasma (Day 28, 8h post-dose) LLOQ: Lower Limit of Quantitation

Group	Epidermis Conc. (ng/g)	Dermis Conc. (ng/g)	Plasma Conc. (ng/mL)
0.5% Brepocitinib	1550 ± 420	350 ± 95	< LLOQ (0.5 ng/mL)
2.0% Brepocitinib	7800 ± 2150	1850 ± 550	1.8 ± 0.7

Table 3: Histopathological Findings (Day 29)

Group	Finding	Severity Score (0-4)	Incidence (n/4)
Vehicle Control	Acanthosis (Epidermal Thickening)	0.5 ± 0.5	1/4
Inflammatory Cell Infiltrate	0.3 ± 0.5	1/4	
0.5% Brepocitinib	Acanthosis	0.8 ± 0.5	2/4
Inflammatory Cell Infiltrate	0.5 ± 0.5	2/4	
2.0% Brepocitinib	Acanthosis	1.0 ± 0.8	3/4
Inflammatory Cell Infiltrate	0.8 ± 0.5	3/4	

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

- Objective: To evaluate the effect of topical Brepocitinib on the expression of key inflammatory genes in an induced skin inflammation model.
- Model: An inflammatory response can be induced on minipig flank skin using an irritant like Imiquimod (IMQ), which mimics psoriatic conditions.[\[16\]](#)
- Procedure:
 - Acclimate and prepare animals as in Protocol 1.

- Apply a daily topical dose of 5% IMQ cream for 5-7 days to induce a psoriasis-like dermatitis.
- Once inflammation is established, co-administer the Brepocitinib or vehicle formulations with the IMQ for an additional 7 days.
- On the final day, collect full-thickness skin biopsies 4 hours after the last dose.
- Immediately snap-freeze biopsies in liquid nitrogen and store at -80°C.
- Analysis:
 - RNA Extraction: Extract total RNA from homogenized skin tissue using a suitable kit (e.g., RNeasy).
 - cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
 - Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., IL17A, IL23A, TNFA) and a housekeeping gene (e.g., GAPDH) for normalization.
 - Data Analysis: Calculate the relative gene expression changes using the Delta-Delta Ct ($\Delta\Delta C_t$) method.

Table 4: Relative mRNA Expression in Inflamed Skin (Illustrative)

Group	IL17A Fold Change (vs. Vehicle)	IL23A Fold Change (vs. Vehicle)	TNFA Fold Change (vs. Vehicle)
Vehicle Control	1.00	1.00	1.00
0.5% Brepocitinib	0.45 ± 0.15	0.52 ± 0.18	0.60 ± 0.20*
2.0% Brepocitinib	0.15 ± 0.08	0.21 ± 0.11	0.25 ± 0.12
p<0.05, *p<0.01 vs. Vehicle Control			

Conclusion

The minipig model is an invaluable tool for the preclinical development of topical drugs like **Brepocitinib P-Tosylate**.^{[8][17]} The protocols and illustrative data presented here outline a comprehensive strategy to evaluate the local safety, pharmacokinetics, and pharmacodynamic activity of the formulation. The results of such studies, demonstrating high local skin concentrations with minimal systemic exposure and a clear impact on inflammatory biomarkers, are critical for supporting the progression of the drug candidate into clinical trials.^[17]

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